2,4-Dimethyl-4'-piperidinomethyl benzophenone
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Description
2,4-Dimethyl-4’-piperidinomethyl benzophenone is a compound with the molecular formula C21H25NO . It is also known as MD-PHP and has gained popularity among recreational drug users.
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-4’-piperidinomethyl benzophenone consists of a benzophenone moiety where its imidazole ring is attached to a phenyl group . The molecular weight of this compound is 307.43 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Affinity Studies : Research has demonstrated the synthesis of compounds related to 2,4-Dimethyl-4'-piperidinomethyl benzophenone and their binding affinity to receptors. For instance, a study by Aepkers and Wünsch (2004) explored the regioselectivity in transacetalization processes related to benzophenone derivatives and their affinity to the NMDA receptor, indicating their potential applications in receptor binding studies (Aepkers & Wünsch, 2004).
Photoreduction and Photochemical Properties : A study by Nakayama et al. (1993) focused on the photoreduction properties of benzophenone in complex with other compounds, highlighting its photochemical applications (Nakayama et al., 1993).
Environmental Applications
- Adsorption and Environmental Cleanup : Zhou et al. (2018) utilized tertiary amine-functionalized adsorption resins for the removal of benzophenone derivatives from water, showcasing the environmental cleanup potential of these compounds (Zhou et al., 2018).
- Biodegradation and Emission Characterization : Lin et al. (2021) examined the biodegradation of benzophenone during co-composting processes and characterized malodorous gas emissions, providing insight into its environmental impact and degradation mechanisms (Lin et al., 2021).
Photoinitiation and Polymerization
- Photosensitizers and Photopolymerization : The use of benzophenone derivatives as photoinitiators in polymerization processes has been investigated. For example, Balta et al. (2015) synthesized novel benzophenone-containing photoinitiators and evaluated their efficiency in photopolymerization, underlining their importance in the field of material sciences (Balta et al., 2015).
Biological and Medicinal Research
- Photocrosslinking in Proteins : Chin et al. (2002) explored the incorporation of benzophenone into proteins for photocrosslinking applications, demonstrating its utility in protein interaction studies (Chin et al., 2002).
properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-6-11-20(17(2)14-16)21(23)19-9-7-18(8-10-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGQQNUFBIALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642693 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-4'-piperidinomethyl benzophenone | |
CAS RN |
898771-49-8 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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